3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family It consists of a pyrazole ring with a fluorine atom, a methyl group, and a carboxylic acid group attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the pyrazole ring. The resulting ester is hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. Industrial methods often involve the use of cost-effective raw materials and solvents, as well as efficient catalytic systems. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in a high reaction yield and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has unique properties due to the presence of a single fluorine atom. This structural difference can influence its reactivity, biological activity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C5H5FN2O2 |
---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |
InChI Key |
QJOPEADUKDOQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)C(=O)O |
Origin of Product |
United States |
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